N-(4-fluoro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-FLUORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and an isoxazolo[5,4-b]pyridine core. The presence of fluorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
The synthesis of N4-(4-FLUORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine ring system.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced through substitution reactions, where fluorinated benzene derivatives react with the core structure.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N~4~-(4-FLUORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: The compound’s chemical properties may make it useful in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N4-(4-FLUORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorinated phenyl groups may enhance the compound’s ability to bind to these targets, potentially influencing various biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
N~4~-(4-FLUORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared to other compounds with similar structures, such as:
4-Fluoro-2-methylphenol: This compound shares the fluorinated phenyl group but lacks the isoxazolo[5,4-b]pyridine core.
4-Fluorobenzophenone: Another fluorinated aromatic compound, but with a different core structure.
N-(4-Fluoro-2-methylphenyl)cyclopentanecarboxamide: This compound has a similar fluorinated phenyl group but a different core and functional groups.
The uniqueness of N4-(4-FLUORO-2-METHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of fluorinated phenyl groups and the isoxazolo[5,4-b]pyridine core, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H15F2N3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15F2N3O2/c1-11-9-15(23)7-8-17(11)24-20(27)16-10-18(13-3-5-14(22)6-4-13)25-21-19(16)12(2)26-28-21/h3-10H,1-2H3,(H,24,27) |
InChI Key |
ZNDQJCOUSCDVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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